molecular formula C15H14O B087810 2,3-Dimethylbenzophenone CAS No. 13319-69-2

2,3-Dimethylbenzophenone

Cat. No. B087810
CAS RN: 13319-69-2
M. Wt: 210.27 g/mol
InChI Key: ZSQCNVWYBBKUHS-UHFFFAOYSA-N
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Description

2,3-Dimethylbenzophenone is a chemical compound with the molecular formula C15H14O . It has an average mass of 210.271 Da and a monoisotopic mass of 210.104462 Da .


Synthesis Analysis

The synthesis of 2,3-Dimethylbenzophenone can be achieved through several methods. One of the common methods is the Friedel-Crafts Alkylation and Acylation . Another method involves the use of Pd catalyzed cross-coupling .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethylbenzophenone consists of 14 Hydrogen atoms, 15 Carbon atoms, and 1 Oxygen atom . It has a molar volume of 200.1±3.0 cm^3 and a polar surface area of 17 Å^2 .


Physical And Chemical Properties Analysis

2,3-Dimethylbenzophenone has a density of 1.1±0.1 g/cm^3, a boiling point of 322.2±21.0 °C at 760 mmHg, and a flash point of 136.5±17.0 °C . It has a molar refractivity of 65.7±0.3 cm^3, and a polarizability of 26.0±0.5 10^-24 cm^3 .

Scientific Research Applications

  • Use in UV Light Stabilization : 2,5-Dimethylbenzophenone, closely related to 2,3-Dimethylbenzophenone, is extensively used as a UV light stabilizer in plastics, cosmetics, and films. This use stems from its production through the benzoylation of p-xylene using homogeneous catalysts (Yadav, Asthana, & Kamble, 2003).

  • Applications in Photochemistry : Studies involving 2,4-dimethylbenzophenone, a variant of 2,3-Dimethylbenzophenone, have explored its behavior under UV irradiation. These studies provide insights into the reaction mechanisms and products formed, which can be relevant in the field of photochemistry (Pfau, Rowe, & Heindel, 1978).

  • NMR Spectroscopy Studies : Research on protonated 2,2'-dimethylbenzophenone, a compound related to 2,3-Dimethylbenzophenone, has provided valuable information on molecular structures and configurations using nuclear magnetic resonance (NMR) spectroscopy (Linde, Dornseiffen, Veenland, & Boer, 1968).

  • Solid-State Photochemistry : Investigations into the solid-state photochemistry of methyl-substituted benzophenones, including 2,3-Dimethylbenzophenone, have revealed insights into intermolecular hydrogen abstraction and radical coupling processes (Ito et al., 1987).

  • Photoenolization Studies : The photoenolization of 2,4-dimethylbenzophenone, a compound similar to 2,3-Dimethylbenzophenone, has been investigated, providing insights into the reactivity and transient formation in these molecules (Porter & Tchir, 1971).

  • Crystal Growth and Properties : Research on 4,4'-dimethylbenzophenone, related to 2,3-Dimethylbenzophenone, has focused on its crystal growth and properties, including structural, optical, dielectric, mechanical, and thermal characteristics (Babu, Ramasamy, Vijayan, Kanjilal, & Asokan, 2008).

  • Synthesis of Organic Compounds : Studies have demonstrated the synthesis of complex organic compounds using dimethylbenzophenones as key intermediates, showcasing their utility in organic synthesis (Xu, Wan, Mao, & Pan, 2010).

  • Energy Framework Analysis : The analysis of energy frameworks of dimethylbenzophenone tetramorphs has provided insights into the molecular packing and energy distribution in these compounds (Kumar, 2019).

properties

IUPAC Name

(2,3-dimethylphenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-7-6-10-14(12(11)2)15(16)13-8-4-3-5-9-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQCNVWYBBKUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60927582
Record name (2,3-Dimethylphenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylbenzophenone

CAS RN

13319-69-2, 1322-78-7
Record name (2,3-Dimethylphenyl)phenylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13319-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzophenone, ar,ar-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylbenzophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,3-Dimethylphenyl)(phenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylbenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.034
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
B Jacob, S Sugunan, AP Singh - Journal of Molecular Catalysis A …, 1999 - Elsevier
The liquid phase benzoylation of o-xylene with benzoyl chloride (BOC) over various zeolite catalysts is studied in a batch reactor at atmospheric pressure and 411 K. The results …
Number of citations: 35 www.sciencedirect.com
JRB Gomes, LMPF Amaral… - Journal of Physical …, 2008 - Wiley Online Library
The standard (p 0 = 0.1 MPa) molar enthalpy of formation of 3,4‐dimethylbenzophenone was derived from the standard molar energy of combustion, in oxygen, at T = 298.15 K, …
Number of citations: 5 onlinelibrary.wiley.com
DR Arnold, CP Hadjiantoniou - Canadian Journal of Chemistry, 1978 - cdnsciencepub.com
The electronic absorption and phosphorescence emission spectra and the photochemical reactivity of several methyl-3-benzoylthiophenes (2- and 4-methyl-3-benzoylthiophene (1, 2), 2…
Number of citations: 38 cdnsciencepub.com
EA Boyle, FR Mangan, RE Markwell… - Journal of medicinal …, 1986 - ACS Publications
The synthesis of a series of 7-aroyl-2, 3-dihydrobenzo [5] furan-3-carboxylic acids and 7-benzoyl-2, 3-dihydrobenzo-[5] thiophene-3-carboxylic acids is described. The isomeric 4-…
Number of citations: 46 pubs.acs.org
SK Bhaskaran, TT Venugopal - Reaction Kinetics and Catalysis Letters, 2001 - Springer
The liquid phase benzoylation of o-xylene with benzoyl chloride over rare earth oxide catalysts like CeO 2 and Pr 2 O 3 is studied in a batch reactor at atmospheric pressure and 411 K. …
Number of citations: 1 link.springer.com
RF Rekker, WT Nauta - … des Travaux Chimiques des Pays‐Bas, 1961 - Wiley Online Library
This article gives the experimental results of UV measurements made on an extensive series of unsymmetrically substituted methylbenzophenones in solution (ethanol and iso‐octane). …
Number of citations: 29 onlinelibrary.wiley.com
RR Grunert, JC Nichol, RB Sandin - Journal of the American …, 1947 - ACS Publications
2254 R. Richard Grunert, J. Charles Nichol and Reuben B. Sandin Vol. 69 itiating the wholly irreversible fission which all iodonium salts undergo when they are heated.” The present …
Number of citations: 3 pubs.acs.org
MS Newman, CD McCleary - Journal of the American Chemical …, 1941 - ACS Publications
75 (96.4-97.8) The percentages indicate yields. The figures in parentheses indicate melting points of the pure substances, except in column A where they represent the melting point of …
Number of citations: 45 pubs.acs.org
CA Buehler, HA Smith, AC Kryger… - Journal of Medicinal …, 1963 - ACS Publications
Twenty-one saltsof aminotliiol esters of substituted acetic, idiloroacetiv, benzilic, and related acids have been synthesized. The acetic and chloroacetic esters were prepared from the …
Number of citations: 10 pubs.acs.org
EW Sarver - 1969 - search.proquest.com
Current theories on the photochemical reactivity of o-alkylbenzophenones have suggested that these systems should be inert to intermolecular hydrogen abstraction. Several examples …
Number of citations: 0 search.proquest.com

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